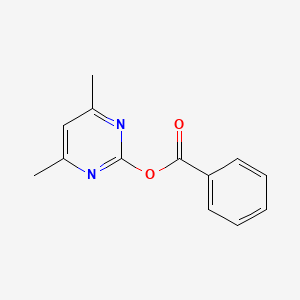
(4,6-dimethylpyrimidin-2-yl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethylpyrimidin-2-yl) benzoate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. These compounds are known for their wide range of biological activities and are key molecules in various biological systems, including DNA and RNA .
Vorbereitungsmethoden
The synthesis of (4,6-dimethylpyrimidin-2-yl) benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method involves the reaction of (S)-N-α-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the compound in moderate yield (70%) and involves purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
(4,6-Dimethylpyrimidin-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethylpyrimidin-2-yl) benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: It plays a role in the study of DNA and RNA structures and functions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4,6-dimethylpyrimidin-2-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of DNA or RNA. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
(4,6-Dimethylpyrimidin-2-yl) benzoate can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dimethylpyrimidine: Known for its use in the synthesis of various bioactive compounds.
4,6-Dimethylpyrimidin-2-yl)-4-(quinazoline-4-yl)amino]benzene-1-sulfonamide: Used as a corrosion inhibitor for mild steel in hydrochloric acid.
8-(4,6-Dimethylpyrimidin-2-yl)-2,4-dimethylimidazo[1,5-a]pyrimidine: Studied for its potential to cause single-strand breaks in DNA. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits.
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl) benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-10(2)15-13(14-9)17-12(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
KVPQGLCJLRRVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)OC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


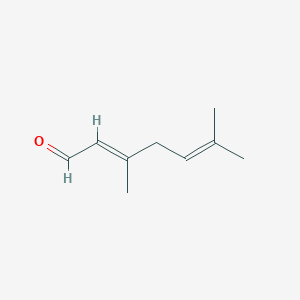


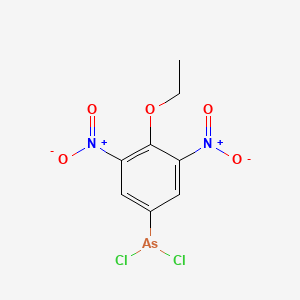
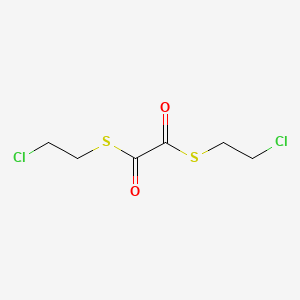
![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
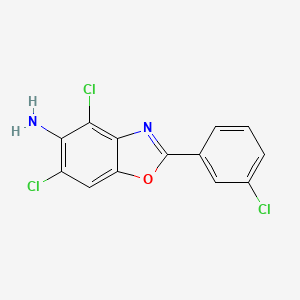
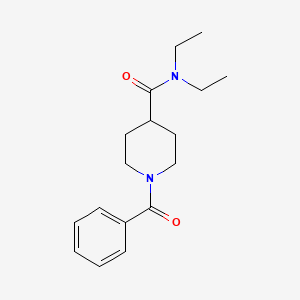
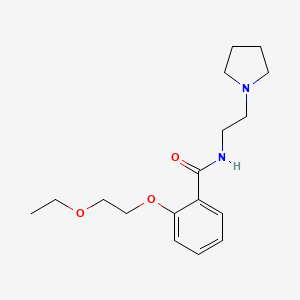
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)

![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)

